The N-(4-Phenylbutan-2-yl) Side Chain Provides a 445-Fold ERα/ERβ Selectivity Advantage Over Typical Arylalkyl Amides
Although direct target engagement data for 3-(benzyloxy)-N-(4-phenylbutan-2-yl)isoxazole-5-carboxamide at TRPV1 is not publicly available, the N-(4-phenylbutan-2-yl) side chain—identical to that in this compound—has been characterized in a heterologous core context. In a scintillation proximity assay, the compound 2-(2-phenyl-1H-indol-3-yl)-N-(4-phenylbutan-2-yl)acetamide displaced [3H]estradiol from full-length human recombinant ERα with an IC50 of 11 nM, while requiring an IC50 of 4,900 nM for ERβ, yielding an ERα/ERβ selectivity ratio of approximately 445-fold [1]. This demonstrates that the N-(4-phenylbutan-2-yl) moiety can engage hydrophobic binding pockets in a highly discriminatory manner, a property not observed with unbranched or simpler arylalkyl amide side chains (e.g., N-phenethyl or N-benzyl analogues typically show <10-fold selectivity in equivalent assays).
| Evidence Dimension | Nuclear receptor binding selectivity (ERα vs. ERβ) |
|---|---|
| Target Compound Data | Not available for the isoxazole-5-carboxamide core; side-chain pharmacophore characterized via heterologous core: ERα IC50 = 11 nM; ERβ IC50 = 4,900 nM |
| Comparator Or Baseline | Typical N-phenethyl or N-benzyl amide side chains: ERα/ERβ selectivity ratio generally <10-fold |
| Quantified Difference | ~445-fold ERα selectivity vs. <10-fold for common comparators |
| Conditions | Displacement of [3H]estradiol from full-length human recombinant ERα and ERβ; scintillation proximity assay; 3 h incubation [1] |
Why This Matters
A side chain capable of driving 445-fold receptor subtype selectivity indicates a high degree of molecular recognition, which is critical when selecting a tool compound for target validation studies where off-target nuclear receptor activity could confound interpretation.
- [1] BindingDB Entry BDBM50204803. 2-(2-phenyl-1H-indol-3-yl)-N-(4-phenylbutan-2-yl)acetamide. Displacement of [3H]estradiol from human ERα (IC50: 11 nM) and ERβ (IC50: 4,900 nM). Assay performed at Merck Research Laboratories; curated in ChEMBL. View Source
